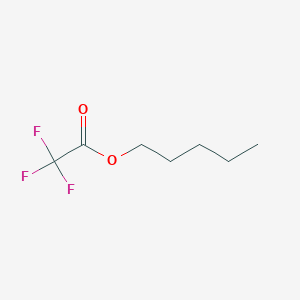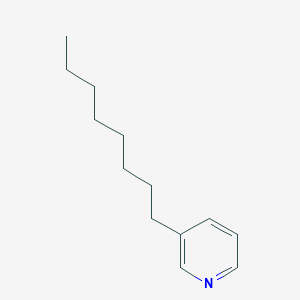![molecular formula C20H11Cl B1618961 6-Chlorobenzo[a]pyrene CAS No. 21248-01-1](/img/structure/B1618961.png)
6-Chlorobenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorobenzo[a]pyrene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) with the chemical formula C20H11Cl. It is a yellow to brown crystalline compound with a distinct aromatic odor. This compound is known for its stability under normal conditions but can decompose under high temperatures and light exposure . It is primarily used as a reference standard in research and environmental monitoring to assess polycyclic aromatic hydrocarbon pollution in soil, water, and air .
Métodos De Preparación
The synthesis of 6-Chlorobenzo[a]pyrene typically involves the hydrogenation reduction of 1-chloro-6-nitrobenzene. This reaction requires an appropriate solvent and a hydrogenating agent, such as hydrogen gas and a catalyst . The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route for obtaining this compound in sufficient quantities for research purposes .
Análisis De Reacciones Químicas
6-Chlorobenzo[a]pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, catalysts, and oxidizing agents. For instance, the atmospheric oxidation of this compound initiated by hydroxyl radicals has been studied using density functional theory calculations . The major products formed from these reactions include benzo(a)pyrenols and other oxidized derivatives .
Aplicaciones Científicas De Investigación
6-Chlorobenzo[a]pyrene has several scientific research applications:
Environmental Monitoring: It is used as an indicator compound to assess the pollution levels of polycyclic aromatic hydrocarbons in various environmental samples, including air, water, and soil.
Toxicological Studies: Research has shown that this compound exhibits stronger toxicity to human hepatic cells compared to its parent compound, benzo(a)pyrene. This makes it a valuable compound for studying the toxicological effects of chlorinated polycyclic aromatic hydrocarbons.
Analytical Chemistry: It is used as a reference standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to quantify the presence of polycyclic aromatic hydrocarbons in different samples.
Mecanismo De Acción
The mechanism of action of 6-Chlorobenzo[a]pyrene involves its interaction with molecular targets and pathways in biological systems. It has been found to produce stronger oxidative stress and inhibition effects on cell viability compared to benzo(a)pyrene . The compound significantly impairs the function of the mitochondrial electron transport chain and inhibits mitochondrial β-oxidation of fatty acids . Additionally, it disrupts nucleotide metabolism, glycerophospholipid metabolism, and amino acid metabolism in human hepatic cells .
Comparación Con Compuestos Similares
6-Chlorobenzo[a]pyrene is unique among chlorinated polycyclic aromatic hydrocarbons due to its specific structure and properties. Similar compounds include:
Benzo(a)pyrene: The parent compound of this compound, known for its carcinogenic properties.
7-Chlorobenzo(a)anthracene: Another chlorinated polycyclic aromatic hydrocarbon used in environmental and toxicological studies.
Other Cl-PAHs: Various chlorinated derivatives of polycyclic aromatic hydrocarbons that exhibit similar environmental and toxicological behaviors.
Propiedades
Número CAS |
21248-01-1 |
|---|---|
Fórmula molecular |
C20H11Cl |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
6-chlorobenzo[a]pyrene |
InChI |
InChI=1S/C20H11Cl/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H |
Clave InChI |
YBIBTKJSLUJSSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Cl)C=CC5=CC=CC(=C54)C=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2Cl)C=CC5=CC=CC(=C54)C=C3 |
| 21248-01-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



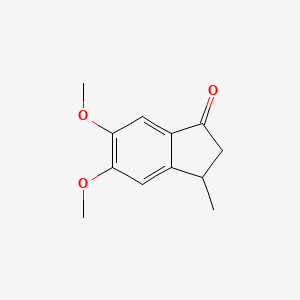
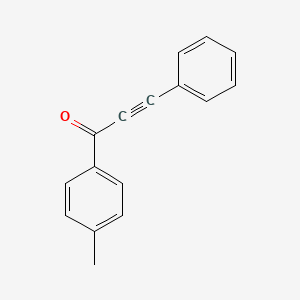
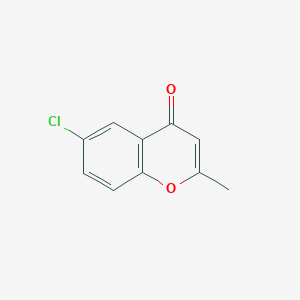

methanone](/img/structure/B1618885.png)

![10,20-dioxapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B1618889.png)



